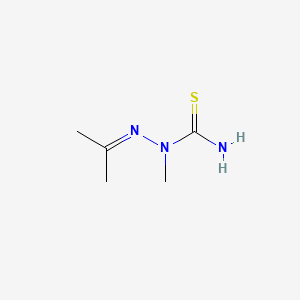

Acetone 2-methylthiosemicarbazone

Description

Acetone 2-methylthiosemicarbazone (systematic name: 2-(propan-2-ylidene)hydrazinecarbothioamide) is a thiosemicarbazone derivative synthesized by condensing acetone with thiosemicarbazide in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux conditions . Its molecular formula is C₄H₉N₃S, with an average molecular weight of 131.197 g/mol . The compound features a methyl group from acetone and a tridentate =N–HN–C=S system, enabling coordination with transition metals and diverse biological activities .

Properties

CAS No. |

2324-41-6 |

|---|---|

Molecular Formula |

C5H11N3S |

Molecular Weight |

145.23 g/mol |

IUPAC Name |

1-methyl-1-(propan-2-ylideneamino)thiourea |

InChI |

InChI=1S/C5H11N3S/c1-4(2)7-8(3)5(6)9/h1-3H3,(H2,6,9) |

InChI Key |

NSOWDUZCPCOTIP-UHFFFAOYSA-N |

SMILES |

CC(=NN(C)C(=S)N)C |

Canonical SMILES |

CC(=NN(C)C(=S)N)C |

Other CAS No. |

2324-41-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Thiosemicarbazones

Key Observations :

- Acetone-derived thiosemicarbazone has the simplest structure, enhancing solubility in polar solvents due to its low molecular weight .

- Aromatic substituents (e.g., phenyl in acetophenone derivatives) increase lipophilicity, improving membrane permeability .

- Electron-withdrawing groups (e.g., chlorine in 2-chlorobenzaldehyde derivatives) enhance stability and metal-chelation efficacy .

Key Findings :

- Acetone 2-methylthiosemicarbazone shows moderate antimicrobial activity but excels in forming stable metal complexes (e.g., Pd(II)), which exhibit enhanced cytotoxicity .

- Acetophenone derivatives are potent tyrosinase inhibitors due to aromatic π-π interactions with the enzyme’s copper center .

- Chlorinated derivatives (e.g., 2-chlorobenzaldehyde) demonstrate superior antifungal activity (MIC: 4 µg/mL against Candida albicans) due to enhanced electrophilicity .

Physicochemical and Coordination Properties

Table 3: Physicochemical and Coordination Behavior

Insights :

- The methyl group in acetone derivatives improves solubility in DMSO, facilitating in vitro assays .

- Chlorine substituents increase melting points due to stronger intermolecular forces (halogen bonding) .

- Adamantanone derivatives exhibit rigid, bulky structures, favoring selective enzyme inhibition over metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.